molecular formula C12H12ClN3O3 B8715487 3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol

3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol

Cat. No.: B8715487
M. Wt: 281.69 g/mol
InChI Key: XYKFGHWSLHXRCT-UHFFFAOYSA-N
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Description

3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

3-[(2-chloro-3-nitroquinolin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C12H12ClN3O3/c13-12-11(16(18)19)10(14-6-3-7-17)8-4-1-2-5-9(8)15-12/h1-2,4-5,17H,3,6-7H2,(H,14,15)

InChI Key

XYKFGHWSLHXRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])NCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloro-3-nitroquinoline (32 g, 130 mmol) in DMF (100 mL) was cooled to 0° C. Triethylamine (27.5 mL, 198 mmol) was added, and 3-amino-1-propanol (11.9 g, 158 mmol) was slowly added. The reaction was stirred for two hours at room temperature and cooled again to 0° C. Water (300 mL) was added, and the mixture was stirred for 30 minutes at 0° C. A solid was present and was isolated by filtration, washed with water, and dried overnight in a vacuum oven to provide 34.5 g of 3-[(2-chloro-3-nitroquinolin-4-yl)amino]propan-1-ol as a yellow and orange solid.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,4-Dichloro-3-nitroquinoline (20 g, 81.6 mmol) and N,N-dimethylformamide (DMF, 200 mL) were combined in a 1 L round-bottomed flask and stirred for 5 minutes. Triethylamine (12.5 mL, 89.8 mmol) was added in a single portion. 3-Aminopropan-1-ol (6.9 mL, 89.8 mmol) was added in small portions. The reaction mixture was stirred at ambient temperature for 4 hours. Water (about 700 mL) was added and the reaction mixture was stirred for 30 minutes. A yellow precipitate was isolated by filtration, washed with water (about 1 L), and dried under vacuum overnight to provide 22.5 g of 3-[(2-chloro-3-nitroquinolin-4-yl)amino]propan-1-ol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

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